molecular formula CH2BrCl B122714 Bromochloromethane CAS No. 74-97-5

Bromochloromethane

Cat. No.: B122714
CAS No.: 74-97-5
M. Wt: 129.38 g/mol
InChI Key: JPOXNPPZZKNXOV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bromochloromethane (BCM) primarily targets methanogens , a type of microorganism found in the gut of ruminants . Methanogens play a crucial role in the production of methane, a potent greenhouse gas, through anaerobic fermentation .

Mode of Action

BCM interacts with methanogens and inhibits their activity, thereby reducing methane production . It is suggested that BCM interferes with the cobamide-dependent methyl-transferase step of methanogenesis . This interaction leads to significant changes in the microbial communities present in the gut .

Biochemical Pathways

The primary biochemical pathway affected by BCM is methanogenesis , the process by which methanogens produce methane . Methanogenesis involves the use of substrates such as CO2, acetate, and methyl group-containing compounds . By inhibiting methanogens, BCM disrupts this pathway and reduces methane production .

Pharmacokinetics

A physiologically based pharmacokinetic (pbpk) model has been developed to study the metabolic pathways of bcm in rats . This model can help understand the impact of these properties on the bioavailability of BCM.

Result of Action

The primary result of BCM’s action is a significant reduction in methane production. In both batch and continuous fermentation systems, BCM has been shown to reduce methane production by 85-94% . This reduction is associated with a decrease in the population of methanogens and an increase in other microbial populations, such as Fibrobacter succinogenes and rumen fungi .

Action Environment

The action of BCM can be influenced by various environmental factors. For instance, BCM is sensitive to light and may discolor when exposed . It is also incompatible with strong bases, strong oxidizing agents, and certain metals, which can affect its stability and efficacy . Furthermore, the effect of BCM on methane reduction persists under in vitro conditions, suggesting that the compound’s action may be stable in a controlled environment .

Biochemical Analysis

Biochemical Properties

Bromochloromethane’s biodegradation is catalyzed by the hydrolase enzyme alkylhalidase . This interaction suggests that this compound may have a role in biochemical reactions involving this enzyme.

Cellular Effects

This compound has been evaluated for its anti-methanogenic activity in both batch and continuous fermentation systems . It has been shown to have a significant effect on microbial communities and rumen fermentation . A complete inhibition of methanogens was associated with a decrease in Ruminococcus flavefaciens, an increase in Fibrobacter succinogenes, and an increase in rumen fungi .

Molecular Mechanism

This compound is prepared commercially from dichloromethane . Its biodegradation is catalyzed by the hydrolase enzyme alkylhalidase . This suggests that this compound exerts its effects at the molecular level through interactions with this enzyme.

Temporal Effects in Laboratory Settings

In a continuous fermentation study, a persistent effect of this compound on methane reduction (85-90%) was obtained throughout the study . This suggests that this compound has long-term effects on cellular function observed in in vitro studies.

Dosage Effects in Animal Models

In animal models, this compound has shown to have a significant impact on methane emissions. Levels of up to 99% reduction in ruminant methane emissions have been reported from the inclusion of this compound in animal feed .

Metabolic Pathways

This compound is metabolized qualitatively like the structurally analogous dichloromethane . The primary pathway for this compound metabolism is cytochrome P450 oxidation . It is also metabolized via reduction to a dichloromethyl radical and by glutathione conjugation .

Transport and Distribution

This compound is rapidly absorbed through the gastrointestinal tract and skin and is presumed to be rapidly absorbed through the respiratory tract . Absorbed this compound is distributed throughout the body with the highest concentrations in the fat, liver, lungs, and kidneys .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromochloromethane is commercially prepared from dichloromethane through two primary routes:

Industrial Production Methods: The industrial production of this compound typically involves the above-mentioned reactions, with careful control of reaction conditions to ensure high yield and purity. The use of aluminum trichloride as a catalyst is crucial in the second route to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Bromochloromethane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, replacing the bromine or chlorine atom.

    Reduction Reactions: It can be reduced to form simpler hydrocarbons.

Common Reagents and Conditions:

    Nucleophiles: Such as hydroxide ions (OH⁻) or bisulfide ions (HS⁻).

    Catalysts: Aluminum trichloride (AlCl₃) for certain reactions.

Major Products:

Scientific Research Applications

Bromochloromethane has a broad range of applications in scientific research, including:

Comparison with Similar Compounds

  • Dichloromethane (CH₂Cl₂)
  • Bromomethane (CH₃Br)
  • Chloromethane (CH₃Cl)

Comparison:

This compound stands out due to its unique combination of bromine and chlorine atoms, which imparts distinct reactivity and physical properties, making it valuable in various applications.

Properties

IUPAC Name

bromo(chloro)methane
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InChI

InChI=1S/CH2BrCl/c2-1-3/h1H2
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InChI Key

JPOXNPPZZKNXOV-UHFFFAOYSA-N
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Canonical SMILES

C(Cl)Br
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Molecular Formula

CH2BrCl
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DSSTOX Substance ID

DTXSID4021503
Record name Bromochloromethane
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Molecular Weight

129.38 g/mol
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Physical Description

Bromochloromethane appears as a clear colorless liquid with a sweet chloroform-like odor. Denser than water (density 1.991 g / cm3) and insoluble in water. Hence sinks in water. Boiling point 68 °C. Vapors may cause illness if inhaled. Nonflammable. When exposed to high temperatures may emit toxic fumes. Used as a fire extinguishing agent., Liquid, Colorless to pale-yellow liquid with a chloroform-like odor; Note: May be used as a fire extinguishing agent; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colorless to pale-yellow liquid with a chloroform-like odor., Colorless to pale-yellow liquid with a chloroform-like odor. [Note: May be used as a fire extinguishing agent.]
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Boiling Point

154 °F at 760 mmHg (NTP, 1992), 68.0 °C, 68 °C, 155 °F
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Flash Point

No flash or fire points by standard tests in air.
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Solubility

1 to 5 mg/mL at 68 °F (NTP, 1992), In water, 1.67X10+4 mg/L at 25 °C, 0.9 part in 100 parts water, Insoluble in water, Completely miscible with common organic solvents, For more Solubility (Complete) data for Bromochloromethane (8 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.9 (poor), Insoluble
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Density

1.93 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.9344 g/cu cm at 20 °C, Density of saturated air: 1.72 (Air = 1), Relative density (water = 1): 2.0, 1.93
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Vapor Density

4.46 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.46 (Air = 1), Relative vapor density (air = 1): 4.5, 4.46
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Vapor Pressure

117 mmHg at 68 °F (NTP, 1992), 142.0 [mmHg], 142 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 14.7, 115 mmHg
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Mechanism of Action

Protein synthesis and lipid peroxidation were evaluated in rat liver slices incubated in the presence of oxidants and protein synthesis inhibitors. Protein synthesis by rat liver slices was evaluated by [3H]leucine incorporation into the trichloroacetic acid (TCA)-insoluble material, and lipid peroxidation was evaluated by thiobarbituric acid-reactive substances (TBARS) released into the incubation medium. Protein synthesis inhibition by bromotrichloromethane (BrCCl3) or t-butyl hydroperoxide (t-BOOH) depended on the incubation time and oxidant concentration. [(3)H]Leucine incorporation was decreased to 20 and 47% of control values and TBARS were enhanced from the control value of 16.9 to 45.3 and 62.5 nmol/g of liver by incubation for 1 hr with 1 mM BrCCl3 and t-BOOH, respectively. Following incubation, both protein synthesis damage and lipid peroxidation were decreased in control and oxidant-treated slices prepared from rats injected with 200 mg of DL-alpha-tocopherol/kg of body wt. Release of lactate dehydrogenase was not enhanced by oxidant treatment. Protein synthesis inhibitors reversibly decreased [(3)H]leucine incorporation, but the effect of oxidants on protein synthesis was irreversible. Cumene hydroperoxide and methyl ethyl ketone peroxide, but not hydrogen peroxide, damaged protein synthesis and induced lipid peroxidation. The ability of carbon tetrabromide, benzyl chloride, bromoform, bromobenzene, carbon tetrachloride, chloroform, dichloromethane, and bromochloromethane to inhibit protein synthesis was correlated with their ability to induce lipid peroxidation, and with their LD50. The results suggest that oxidant-induced lipid peroxidation and protein synthesis damage occurred concurrently, and that protein synthesis inhibition may be involved in cell injury or death mediated by free radicals.
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Color/Form

Clear, colorless liquid, Colorless to pale-yellow liquid

CAS No.

74-97-5, 13590-47-1
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Record name BROMOCHLOROMETHANE
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Melting Point

-126 °F (NTP, 1992), -87.9 °C, -88 °C, -124 °F
Record name BROMOCHLOROMETHANE
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